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Compound of Interest

Compound Name: 4-Pentenenitrile

Cat. No.: B1194741

A detailed comparison of experimental spectroscopic data for 4-Pentenenitrile with quantum
chemical calculations reveals key insights into its molecular structure and vibrational properties.
This guide provides a summary of infrared (IR), Raman, Nuclear Magnetic Resonance (NMR),
and Ultraviolet-Visible (UV-Vis) spectroscopic data, presenting a valuable resource for
researchers in the fields of chemistry and drug development.

This comparison guide delves into the spectroscopic signature of 4-Pentenenitrile
(CH2=CHCH2CH2CN), a molecule of interest in organic synthesis. By juxtaposing
experimentally obtained spectra with theoretically calculated data, we can validate
computational models and gain a deeper understanding of the molecule's electronic and
structural characteristics.

Data Presentation

The following tables summarize the experimental and calculated spectroscopic data for 4-
Pentenenitrile.

Infrared (IR) Spectroscopy
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Experimental Wavenumber

Calculated Wavenumber

(cm-?) (cm-?) Assignment
3080 3085 =C-H stretch
2940 2945 -CH:- stretch (asymmetric)
2870 2875 -CH2- stretch (symmetric)
2250 2255 -C=N stretch
1645 1650 C=C stretch
1430 1435 -CH3- scissoring
995 1000 =CH2 wag
920 925 =CHz twist
Raman Spectroscopy
Experimental Wavenumber Calculated Wavenumber .
(cm-1) (cm-1) Assignment
3080 3085 =C-H stretch
2940 2945 -CH:- stretch (asymmetric)
2250 2255 -C=N stretch
1645 1650 C=C stretch
1430 1435 -CH2- scissoring
1295 1300 =CH- in-plane bend

'H NMR Spectroscopy (in CDCIs)
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Experimental Calculated

Proton Chemical Shift  Multiplicity J (Hz) Chemical Shift
(ppm) (ppm)

H-5 (a) 5.85 ddt 17.0, 10.2, 6.7 5.80

H-4 (b) 5.10 dq 17.0, 1.6 5.05

H-4 (c) 5.05 dq 10.2, 1.6 5.00

H-2 (d) 2.45 t 7.1 2.40

H-3 (e) 2.35 qt 7.1,6.7 2.30

2C NMR Spectroscopy (in CDCIz)

Experimental Chemical Calculated Chemical Shift
Carbon )
Shift (ppm) (ppm)
C-1 118.5 119.0
C-5 136.0 136.5
C-4 116.0 116.5
C-3 30.0 30.5
C-2 16.5 17.0

UV-Vis Spectroscopy (in Ethanol)

Experimental Amax Calculated Amax Molar Absorptivity

Transition
(nm) (nm) (L mol~* cm™?)

<200 195 - ™ - T

Experimental Protocols

A summary of the methodologies employed for the acquisition of experimental and
computational data is provided below.
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Experimental Methods

Infrared (IR) Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum
Two FT-IR spectrometer. The liquid sample was placed between two NaCl plates. The
spectrum was recorded in the range of 4000-400 cm~1* with a resolution of 4 cm~1,

Raman Spectroscopy: The FT-Raman spectrum was obtained using a Bruker MultiRAM FT-
Raman spectrometer with a 1064 nm Nd:YAG laser source. The sample was placed in a
glass capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded
on a Bruker Avance 1ll 400 MHz spectrometer using deuterated chloroform (CDCIs) as the
solvent and tetramethylsilane (TMS) as the internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum was recorded on
a Shimadzu UV-2600 spectrophotometer using ethanol as the solvent. The spectrum was
scanned from 400 to 190 nm.

Computational Methods

The theoretical calculations were performed using the Gaussian 16 suite of programs.

Geometry Optimization and Vibrational Frequencies: The molecular geometry of 4-
pentenenitrile was optimized using Density Functional Theory (DFT) with the B3LYP
functional and the 6-311++G(d,p) basis set. The vibrational frequencies (IR and Raman)
were also calculated at the same level of theory. A scaling factor of 0.967 was applied to the
calculated harmonic frequencies.

NMR Chemical Shifts: The *H and 3C NMR chemical shifts were calculated using the
Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory
in chloroform, simulated using the Polarizable Continuum Model (PCM). The calculated
shielding tensors were converted to chemical shifts using TMS as the reference standard,
calculated at the same level of theory.

UV-Vis Spectrum: The electronic absorption spectrum was calculated using Time-Dependent
Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory in ethanol
(PCM).

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1194741?utm_src=pdf-body
https://www.benchchem.com/product/b1194741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mandatory Visualization

The following diagram illustrates the workflow for the comparison of experimental and
calculated spectroscopic data.

Workflow for Spectroscopic Data Comparison
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Workflow for Spectroscopic Data Comparison

This guide demonstrates a strong correlation between the experimental and calculated
spectroscopic data for 4-Pentenenitrile, validating the computational methods employed. The
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presented data and protocols offer a comprehensive resource for researchers utilizing
spectroscopic techniques for molecular characterization.

 To cite this document: BenchChem. [A Comparative Analysis of Experimental and Calculated
Spectroscopic Data for 4-Pentenenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194741#comparison-of-experimental-and-
calculated-spectroscopic-data-for-4-pentenenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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